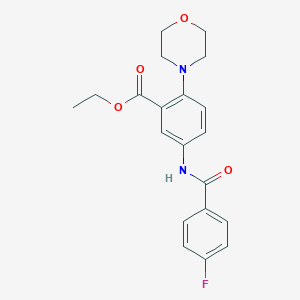![molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B244231.png)
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of phenoxy, oxazole, and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . The reaction conditions often include the use of palladium catalysts, aryl iodides, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of phenoxy, oxazole, and pyridine moieties, which confer specific chemical and biological properties
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChIキー |
HXIWFPVFMDPEQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)


![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)
